![molecular formula C17H17ClN4O B5818867 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide](/img/structure/B5818867.png)
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, also known as TCBZ, is a chemical compound that has been used extensively in scientific research. It is a benzotriazole derivative that has been synthesized through various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide involves its ability to generate singlet oxygen upon irradiation with light. This singlet oxygen can react with various cellular components, including lipids, proteins, and DNA, leading to oxidative damage and cell death.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of caspase enzymes, and the inhibition of cell proliferation. It has also been shown to induce autophagy in cancer cells, which can enhance its anti-tumor activity.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide in lab experiments include its high selectivity and sensitivity for detecting ROS, its ability to induce apoptosis in cancer cells, and its potential as a photosensitizer for PDT. However, the limitations of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide include its potential toxicity and the need for irradiation with light to generate singlet oxygen.
Future Directions
There are several future directions for research on N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, including the development of new synthetic methods for its preparation, the optimization of its anti-tumor activity, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further research is needed to understand the mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide and its effects on cellular signaling pathways.
Synthesis Methods
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide can be synthesized through various methods, including the reaction of 6-chloro-2-phenylbenzo[d][1,2,3]triazole-5-amine with 3-methylbutanoyl chloride in the presence of a base. The reaction leads to the formation of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, which can be purified and characterized using various techniques such as NMR and IR spectroscopy.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment, where it has shown significant tumor suppression activity.
properties
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-11(2)8-17(23)19-14-10-16-15(9-13(14)18)20-22(21-16)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADQRQISLBVNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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